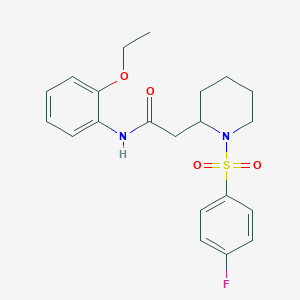![molecular formula C20H16FN3O3S B2378932 4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-47-6](/img/structure/B2378932.png)
4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-e][1,2,4]thiadiazin core, which is a heterocyclic structure containing nitrogen and sulfur atoms, and is substituted with a fluorophenyl and a methylbenzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-e][1,2,4]thiadiazin core. One common approach is to start with a suitable precursor containing the thiadiazin core and then introduce the fluorophenyl and methylbenzyl groups through substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a commercial scale.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazin core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms or to reduce other functional groups.
Substitution: : The fluorophenyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various reagents like halogens, alkyl halides, or acyl chlorides can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Derivatives with different substituents on the core structure.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its derivatives could be investigated for pharmaceutical applications, such as developing new drugs.
Industry: : It might be used in the production of materials with specific properties.
作用機序
The exact mechanism of action of this compound would depend on its biological targets and pathways. It could interact with specific enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of both fluorophenyl and methylbenzyl groups Similar compounds might include other pyrido[2,3-e][1,2,4]thiadiazin derivatives or compounds with similar heterocyclic cores
List of Similar Compounds
4-(3-fluorophenyl)benzaldehyde
4-(3-fluorophenyl)carbamoyl)phenylboronic acid
Benzeneacetonitrile, 4-fluoro-
特性
IUPAC Name |
4-(3-fluorophenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-14-7-9-15(10-8-14)13-23-20(25)24(17-5-2-4-16(21)12-17)19-18(28(23,26)27)6-3-11-22-19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKMKWEJOHILK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2378851.png)
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2378854.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)
![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)
![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2378864.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

